N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a bithiophene core. Bithiophene derivatives are known for their applications in organic electronics, particularly in the development of materials for solar cells and transistors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, including the formation of the bithiophene core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of 2-halo thiophenes with boron reagents under palladium catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanesulfonyl group, converting it to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene core can yield sulfoxides, while reduction of the methanesulfonyl group can produce thiols .
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as hole-transport materials for perovskite solar cells
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The bithiophene core can engage in π-π interactions with other aromatic systems, influencing electronic properties. The methanesulfonyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall behavior .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler derivative with similar electronic properties but lacking the additional functional groups.
Thieno[3,2-b]thiophene: Another thiophene-based compound with different structural and electronic characteristics.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is unique due to its combination of a bithiophene core with a methanesulfonyl and imidazolidine-1-carboxamide moiety. This combination imparts distinct electronic and chemical properties, making it suitable for specialized applications in organic electronics and materials science .
Properties
Molecular Formula |
C15H17N3O4S3 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]imidazolidine-1-carboxamide |
InChI |
InChI=1S/C15H17N3O4S3/c1-25(21,22)18-9-8-17(15(18)20)14(19)16-7-6-11-4-5-13(24-11)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3,(H,16,19) |
InChI Key |
VISJLWOIVVCQTL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
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